![molecular formula C35H21Cl2N14Na5O16S5 B13733045 1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt CAS No. 34759-29-0](/img/structure/B13733045.png)
1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups and azo linkage, which are common features in dyes and pigments. This compound is likely used in various industrial applications, particularly in the textile and dyeing industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the naphthalenetrisulfonic acid core: This can be achieved through sulfonation of naphthalene.
Azo coupling reaction: The azo linkage is formed by coupling a diazonium salt with an aromatic amine.
Introduction of triazine rings: This step involves nucleophilic substitution reactions where triazine derivatives are introduced.
Final assembly: The various components are combined under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc in acid.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: N-oxides or sulfoxides.
Reduction products: Amines.
Substitution products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Dye synthesis: Used as an intermediate in the synthesis of complex dyes.
Analytical chemistry: Used as a standard or reagent in various analytical techniques.
Biology
Staining: Used in biological staining to visualize cells and tissues.
Medicine
Diagnostic agents: Potential use in diagnostic imaging or assays.
Industry
Textile dyeing: Widely used in the textile industry for dyeing fabrics.
Paper industry: Used in the paper industry for coloring paper products.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage is responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The triazine rings provide stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6-Naphthalenetrisulfonic acid: A simpler compound without the azo linkage and triazine rings.
Azo dyes: Compounds with similar azo linkages but different substituents.
Triazine-based dyes: Compounds with triazine rings but different aromatic systems.
Uniqueness
This compound is unique due to its combination of naphthalenetrisulfonic acid, azo linkage, and multiple triazine rings, which confer specific properties such as high solubility, stability, and vibrant color.
Propriétés
Numéro CAS |
34759-29-0 |
|---|---|
Formule moléculaire |
C35H21Cl2N14Na5O16S5 |
Poids moléculaire |
1239.8 g/mol |
Nom IUPAC |
pentasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C35H26Cl2N14O16S5.5Na/c36-29-44-32(39-16-2-1-3-19(10-16)68(53,54)55)48-33(45-29)41-18-5-7-26(70(59,60)61)24(12-18)43-35-47-30(37)46-34(49-35)40-17-4-6-22(23(11-17)42-31(38)52)50-51-25-14-21-15(9-28(25)72(65,66)67)8-20(69(56,57)58)13-27(21)71(62,63)64;;;;;/h1-14H,(H3,38,42,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,39,41,44,45,48)(H2,40,43,46,47,49);;;;;/q;5*+1/p-5 |
Clé InChI |
CJWGCINWZIYUOA-UHFFFAOYSA-I |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=C(C=C5)N=NC6=CC7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


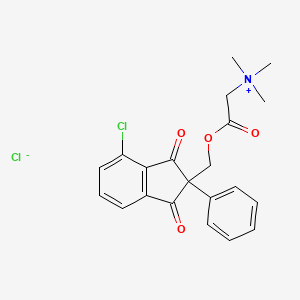
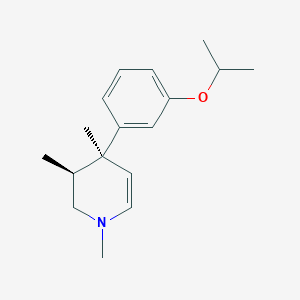
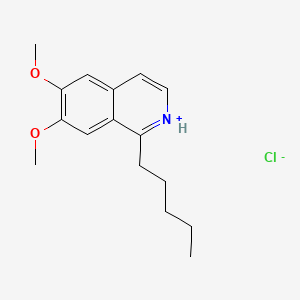

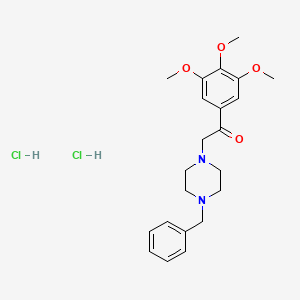

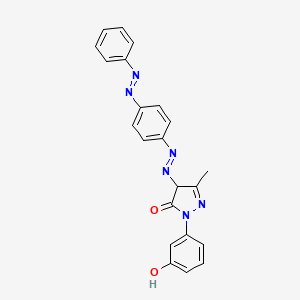
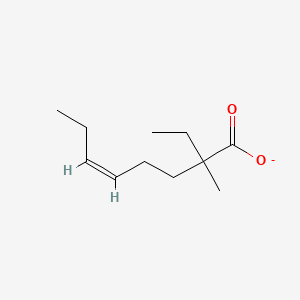

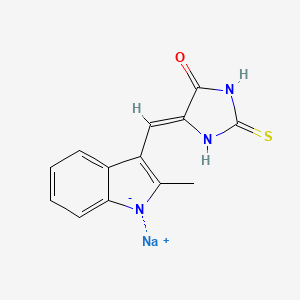
![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
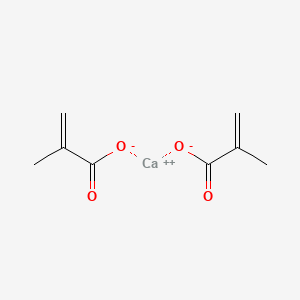
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)

